molecular formula C9H10ClNO3 B8028018 1-Chloro-3-nitro-5-propoxybenzene CAS No. 1881321-76-1

1-Chloro-3-nitro-5-propoxybenzene

Cat. No.: B8028018
CAS No.: 1881321-76-1
M. Wt: 215.63 g/mol
InChI Key: DIHPFGSXEJKICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-nitro-5-propoxybenzene (C₉H₉ClNO₃) is a substituted aromatic compound featuring a chloro group at position 1, a nitro group at position 3, and a propoxy group at position 5. This trifunctionalized benzene derivative is of interest in organic synthesis and material science due to the electronic and steric effects imparted by its substituents. The nitro group acts as a strong electron-withdrawing moiety, while the propoxy group provides moderate electron-donating character, creating a polarized aromatic system. Its applications range from intermediates in agrochemical synthesis to precursors for pharmaceutical active ingredients.

Properties

IUPAC Name

1-chloro-3-nitro-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHPFGSXEJKICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290075
Record name Benzene, 1-chloro-3-nitro-5-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881321-76-1
Record name Benzene, 1-chloro-3-nitro-5-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881321-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-nitro-5-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Chloro-3-nitro-5-propoxybenzene typically involves multi-step organic reactions. One common method is the nitration of 1-chloro-5-propoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-Chloro-3-nitro-5-propoxybenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-3-amino-5-propoxybenzene .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Chloro-3-nitro-5-propoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Key Differences :

  • Substituent Variation : Replaces the propoxy group with a methoxy group at position 5.
  • Molecular Weight: 187.579 g/mol , compared to 215.63 g/mol for the target compound (estimated based on formula C₉H₉ClNO₃).
  • Steric and Electronic Effects :
    • The methoxy group is shorter and less lipophilic than propoxy, reducing steric hindrance and increasing water solubility.
    • Both compounds share the nitro and chloro groups, but the target’s propoxy chain enhances hydrophobicity, impacting solubility in organic solvents .

Reactivity :

  • Methoxy’s stronger electron-donating effect (compared to propoxy) may slightly increase electrophilic substitution rates at activated ring positions.

1-Chloro-3-nitrobenzene (C₆H₄ClNO₂)

Key Differences :

  • Simplified Structure : Lacks the propoxy group entirely, reducing molecular complexity.
  • Molecular Weight : 157.55 g/mol vs. ~215.63 g/mol for the target.
  • Electronic Effects :
    • Without the electron-donating propoxy group, the nitro and chloro substituents dominate the electronic profile, creating a more electron-deficient ring.

1-Chloro-5-(chloromethyl)-3-methoxy-2-propoxybenzene (C₁₁H₁₄Cl₂O₂)

Key Differences :

  • Additional Chlorine : Features a chloromethyl group at position 5 and a methoxy group at position 3.
  • Molecular Weight : 249.13 g/mol vs. 215.63 g/mol for the target.
  • Reactivity :
    • The chloromethyl group enables nucleophilic substitution reactions (e.g., SN2), absent in the target compound.
    • Dual chlorine atoms increase density and halogen-related reactivity, such as in cross-coupling reactions .

1-Chloro-3-(chloromethyl)-5-nitrobenzene (C₇H₅Cl₂NO₂)

Key Differences :

  • Substituent Position : Nitro group at position 5 (vs. position 3 in the target) and a chloromethyl group at position 3.
  • Molecular Weight : 206.02 g/mol vs. ~215.63 g/mol.
  • Functional Group Reactivity :
    • The chloromethyl group offers a reactive site for further functionalization, contrasting with the inert propoxy group in the target.
    • Nitro at position 5 may alter regioselectivity in electrophilic substitutions compared to the target’s nitro at position 3 .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Reactivity
1-Chloro-3-nitro-5-propoxybenzene C₉H₉ClNO₃ ~215.63 Cl (1), NO₂ (3), OCH₂CH₂CH₃ (5) High lipophilicity; moderate reactivity
1-Chloro-3-methoxy-5-nitrobenzene C₇H₆ClNO₃ 187.58 Cl (1), NO₂ (3), OCH₃ (5) Higher water solubility
1-Chloro-3-nitrobenzene C₆H₄ClNO₂ 157.55 Cl (1), NO₂ (3) Electron-deficient ring
1-Chloro-5-(chloromethyl)-3-methoxy-2-propoxybenzene C₁₁H₁₄Cl₂O₂ 249.13 Cl (1), OCH₃ (3), OCH₂CH₂CH₃ (2), CH₂Cl (5) Dual reactivity (SN2, electrophilic)
1-Chloro-3-(chloromethyl)-5-nitrobenzene C₇H₅Cl₂NO₂ 206.02 Cl (1), CH₂Cl (3), NO₂ (5) Versatile in substitution reactions

Research Findings and Implications

  • Solubility Trends: Longer alkoxy chains (e.g., propoxy vs. methoxy) reduce aqueous solubility but enhance compatibility with nonpolar solvents .
  • Reactivity : Nitro and chloro groups direct electrophilic substitution to specific positions, while alkoxy groups influence reaction rates and regioselectivity .
  • Synthetic Utility : The target’s propoxy group offers a balance between stability and reactivity, making it suitable for controlled functionalization in multi-step syntheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.